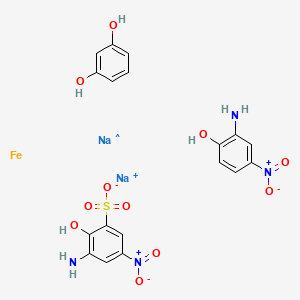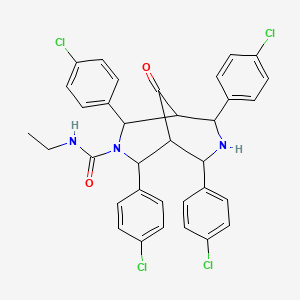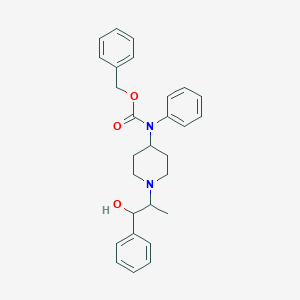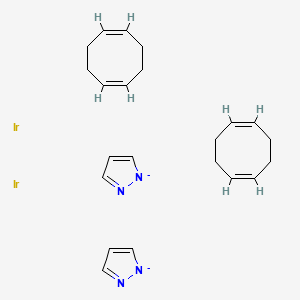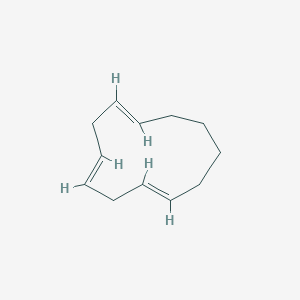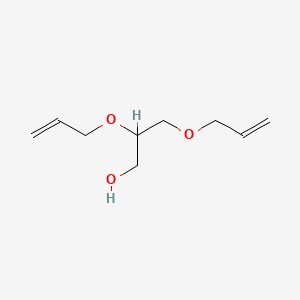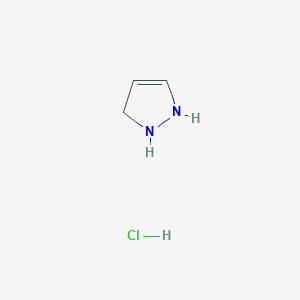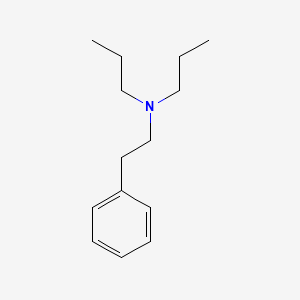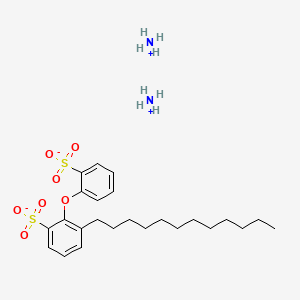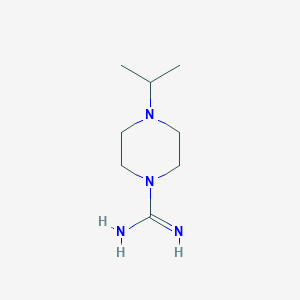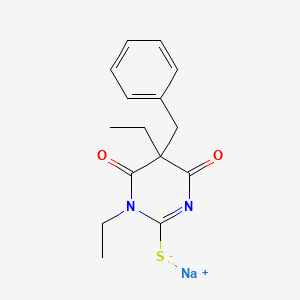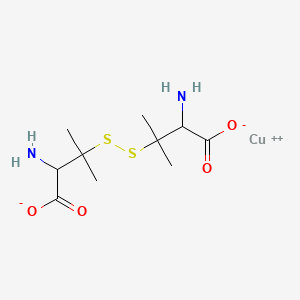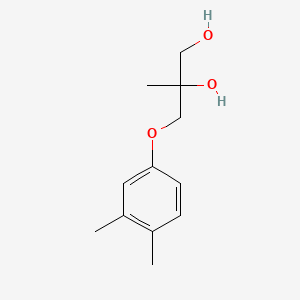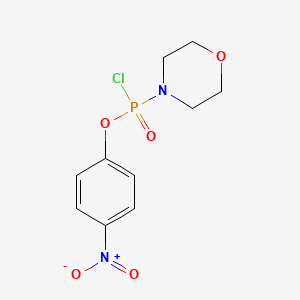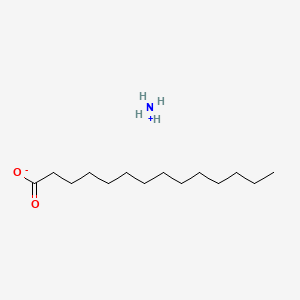
Ammonium myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium myristate is a chemical compound with the molecular formula C14H31NO2. It is the ammonium salt of myristic acid, a common saturated fatty acid. This compound is often used in various industrial and scientific applications due to its unique properties and behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium myristate can be synthesized by neutralizing myristic acid with ammonium hydroxide. The reaction typically involves dissolving myristic acid in an alcoholic solution and then adding concentrated ammonium hydroxide. The mixture is then allowed to crystallize under controlled conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale neutralization processes. The myristic acid is dissolved in a suitable solvent, and ammonium hydroxide is added gradually. The resulting solution is then subjected to crystallization and purification processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium myristate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form myristic acid and other oxidation products.
Reduction: Reduction reactions can convert it back to myristic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include myristic acid, various myristate salts, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Ammonium myristate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It plays a role in studies involving lipid metabolism and membrane biology.
Medicine: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Industry: It is utilized in the production of soaps, detergents, and other personal care products.
Mécanisme D'action
The mechanism of action of ammonium myristate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. These interactions are crucial in its applications as a surfactant and emulsifying agent .
Comparaison Avec Des Composés Similaires
Ammonium Palmitate: Similar in structure but with a longer carbon chain.
Ammonium Stearate: Another similar compound with an even longer carbon chain.
Ammonium Laurate: Has a shorter carbon chain compared to ammonium myristate.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Propriétés
Numéro CAS |
16530-71-5 |
|---|---|
Formule moléculaire |
C14H28O2.H3N C14H31NO2 |
Poids moléculaire |
245.40 g/mol |
Nom IUPAC |
azanium;tetradecanoate |
InChI |
InChI=1S/C14H28O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);1H3 |
Clé InChI |
BJOYVZZDDFVLPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


